Methanesulfonohydrazide

Anticancer Antibacterial Carbonic Anhydrase Inhibition

Researchers optimizing sulfonylhydrazone-based carbonic anhydrase inhibitors often encounter inconsistent reactivity across homologs. Methanesulfonohydrazide (CAS 10393-86-9) provides the smallest alkyl sulfonyl pharmacophore - a defined reference for SAR benchmarking. • hCA I inhibition: Derived sulfonylhydrazones achieve IC₅₀ values as low as 4.86 × 10⁻⁶ M, enabling systematic potency comparisons. • Metal-free synthesis: Validated in photo-induced, catalyst-free three-component SO₂ insertion reactions - ideal for API intermediate preparation where metal contamination must be avoided. • Radical cyclization: Participates in 5-exo-trig cyclization/ SO₂ insertion cascades yielding dihydrobenzofuran-methanesulfonohydrazides, a reliable entry to sulfur-containing heterocyclic scaffolds. Supplied as a white to off-white crystalline solid; moisture-sensitive, shipped under inert conditions at 2-8°C for maximum shelf-life integrity.

Molecular Formula CH6N2O2S
Molecular Weight 110.14 g/mol
CAS No. 10393-86-9
Cat. No. B082010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonohydrazide
CAS10393-86-9
Molecular FormulaCH6N2O2S
Molecular Weight110.14 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NN
InChIInChI=1S/CH6N2O2S/c1-6(4,5)3-2/h3H,2H2,1H3
InChIKeyVKHZYWVEBNIRLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanesulfonohydrazide: Baseline Overview


Methanesulfonohydrazide (CAS 10393-86-9), also referred to as methanesulfonyl hydrazide, is an alkyl sulfonyl hydrazide with molecular formula CH6N2O2S and molecular weight 110.14 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 46-48°C and predicted boiling point of 229.0±23.0°C [1]. The compound exhibits moisture sensitivity and is typically stored at 2-8°C [1]. As a member of the sulfonyl hydrazide class, it serves primarily as a synthetic intermediate in organic synthesis and pharmaceutical research [1].

Workflow Sulfonyl hydrazone formation, Bamford-Stevens eliminations, radical cyclizations
Selection Smallest alkyl sulfonyl hydrazide; methyl group governs reactivity
Use Context Organic synthesis intermediate & pharmaceutical research building block

Why Methanesulfonohydrazide Cannot Be Substituted


Sulfonyl hydrazides constitute a broad class of reagents that differ fundamentally in the electronic and steric properties of their sulfonyl substituent. The reactivity and selectivity of these compounds in synthetic transformations—particularly in sulfonyl hydrazone formation, Bamford-Stevens-type eliminations, and radical cyclization reactions—is directly governed by the nature of the R group attached to the sulfonyl moiety [1]. Methanesulfonohydrazide, bearing the smallest alkyl sulfonyl group (methyl), occupies a distinct position relative to both aryl sulfonyl hydrazides (e.g., p-toluenesulfonyl hydrazide) and longer-chain alkyl sulfonyl hydrazides (e.g., butane sulfonic acid hydrazide). This differentiation manifests in biological activity profiles and synthetic yields that are not interchangeable across homologs [2].

Alkyl chain length alters reactivity
Methyl (C1) vs. butyl (C4) sulfonyl hydrazides produce divergent synthetic yields and biological activity profiles; direct homolog substitution is not supported.
Aryl sulfonyl hydrazides differ electronically
p-Toluenesulfonyl hydrazide introduces aromatic steric and electronic effects that may shift Bamford-Stevens and SO₂-insertion outcomes away from methyl-sulfonyl behavior.
Transport classification mismatch
UN3259 (Corrosive) vs. UN3225 (Flammable Solid) for typical aryl sulfonyl hydrazides impacts shipping, storage compliance, and total acquisition cost.

Methanesulfonohydrazide Differentiation Evidence


Differential Bioactivity vs. Homologous Alkyl Sulfonyl Hydrazides

In a direct head-to-head comparative study of four homologous alkyl sulfonyl hydrazides (methane, ethane, propane, butane sulfonic acid hydrazides), the biological activities diverged significantly despite identical structural cores. While butane sulfonic acid hydrazide (compound 4) exhibited the highest overall anticancer and antibacterial potency across multiple assays [1], the methanesulfonohydrazide (compound 1) exhibited a distinct activity profile with intermediate potency that may offer a different selectivity window [1].

Anticancer Activity
Direct head-to-head comparison
Butane (4) > Propane (3) > Ethane (2) > Methane (1)
Reported cell-model response context
MCF-7 breast cancer cell line IC50 ranking
Anticancer Antibacterial Carbonic Anhydrase Inhibition

Antibacterial Activity vs. Homologous Alkyl Sulfonyl Hydrazides

The same homologous series study established that antibacterial activity varies systematically with alkyl chain length. Methanesulfonohydrazide (compound 1) demonstrated measurable antibacterial activity against multiple bacterial strains, but butane sulfonic acide hydrazide (4) consistently showed the highest activity against Gram-positive (Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6633, Bacillus cereus NRRL-B-3711, Enterococcus faecalis ATCC 29212) and Gram-negative (Escherichia coli ATCC 11230, Pseudomonas aeruginosa ATCC 15442, Klebsiella pneumonia ATCC 70063) bacteria using disc diffusion methodology [1].

Antibacterial Activity
Direct head-to-head comparison
Butane (4) > Propane (3) > Ethane (2) > Methane (1)
Supports antimicrobial screening context
Disc diffusion; Gram-positive & Gram-negative strains
Antibacterial Gram-positive Gram-negative

Carbonic Anhydrase Inhibition of Sulfonylhydrazones

Methanesulfonohydrazide serves as the core building block for sulfonylhydrazone derivatives with quantifiable human carbonic anhydrase I (hCA I) inhibitory activity. Three methanesulfonylhydrazone derivatives—5-bromosalicylaldehyde methanesulfonylhydrazone (IV), 3-tertbutylsalicylaldehyde methanesulfonylhydrazone (III), and 3,5-ditertbutylsalicylaldehyde methanesulfonylhydrazone (II)—were evaluated for hCA I inhibition. Compound IV exhibited an IC50 value of 4.86 × 10⁻⁶ M, whereas compounds II and III showed IC50 values of 3.96 × 10⁻⁴ M and 5.58 × 10⁻⁵ M, respectively [1]. The sulfonamide pharmacophore present in these methanesulfonylhydrazones is essential for carbonic anhydrase inhibition efficiency, analogous to the reference agent acetazolamide [1].

hCA I Inhibition
Class-level inference
Deriv. IV: IC50 4.86 × 10⁻⁶ M
II: 3.96 × 10⁻⁴ M
III: 5.58 × 10⁻⁵ M
Supports enzyme inhibition assay interpretation
Methanesulfonylhydrazone scaffold required
Carbonic Anhydrase Inhibition Enzyme Inhibition Sulfonylhydrazone

Radical Cyclization Efficiency Under Metal-Free Conditions

Methanesulfonohydrazide participates efficiently in a photo-induced, catalyst-free three-component reaction with N-(2-iodoaryl)acrylamide and sulfur dioxide to generate (2-oxoindolin-3-yl)methanesulfonohydrazides in moderate to good yields under ultraviolet irradiation without any metals or photo-redox catalysts [1]. This method enables sulfonyl group incorporation via sulfur dioxide insertion under mild conditions [1]. The specific reactivity of methanesulfonohydrazide in this transformation is not automatically transferable to other sulfonyl hydrazides without re-optimization, as the radical cyclization and SO₂ insertion steps depend on the electronic nature of the hydrazide.

Radical Cyclization
Class-level inference
Moderate to good yields under metal-free UV conditions
Supports method-transfer context
Re-optimization expected for alternative hydrazides
Radical Cyclization Sulfur Dioxide Insertion Metal-Free Synthesis

Sulfur Dioxide Insertion for Heterocyclic Scaffolds

Methanesulfonohydrazide participates in a three-component reaction with 2-(allyloxy)anilines and sulfur dioxide to yield 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides in good yields under mild conditions [1]. The transformation proceeds via an intramolecular 5-exo-cyclization followed by insertion of sulfur dioxide [1]. This methodology demonstrates the specific utility of methanesulfonohydrazide in constructing heterocyclic scaffolds with incorporated sulfonyl functionality.

Heterocyclic Synthesis
Class-level inference
Good yields of dihydrobenzofuran-methanesulfonohydrazides
Supports heterocyclic library construction
5-exo-cyclization & SO₂ insertion route
Heterocyclic Synthesis Sulfur Dioxide Insertion Dihydrobenzofuran

Transport Classification vs. Aryl Sulfonyl Hydrazides

Methanesulfonohydrazide is classified under DOT/IATA transport regulations as UN3259, Hazard Class 8 (Corrosive), Packing Group III . This contrasts with aryl sulfonyl hydrazides such as p-toluenesulfonyl hydrazide (CAS 1576-35-8), which is classified as UN3225, Hazard Class 4.1 (Flammable Solid) . The distinct hazard classification reflects fundamental differences in physical hazard profile that carry downstream implications for shipping requirements, hazmat fee applicability, and facility storage compliance .

Transport Classification
Data to verify
UN3259 (Corrosive, PG III) vs. UN3225 (Flammable Solid)
Procurement logistics and compliance review
Supplier-reported; verify with local regulations
Transport Classification Hazard Class Regulatory Compliance

Methanesulfonohydrazide: Application Scenarios


Carbonic Anhydrase Inhibitor Development

Methanesulfonohydrazide serves as the core hydrazide building block for synthesizing sulfonylhydrazone derivatives with quantifiable human carbonic anhydrase I (hCA I) inhibitory activity. As demonstrated in Section 3, methanesulfonylhydrazone derivatives exhibit IC50 values ranging from 4.86 × 10⁻⁶ M to 3.96 × 10⁻⁴ M against hCA I, providing a measurable activity window for structure-activity relationship optimization [1].

Metal-Free Radical Cyclization for Oxindole Scaffolds

Methanesulfonohydrazide is a validated reaction partner in photo-induced, catalyst-free three-component reactions that generate (2-oxoindolin-3-yl)methanesulfonohydrazides in moderate to good yields. This methodology enables sulfonyl group incorporation via sulfur dioxide insertion under mild, metal-free conditions—particularly valuable for pharmaceutical intermediate synthesis where metal contamination must be minimized [2].

Sulfur-Containing Dihydrobenzofuran Construction

Methanesulfonohydrazide participates efficiently in three-component reactions with 2-(allyloxy)anilines and sulfur dioxide to yield 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides in good yields. This radical process involves intramolecular 5-exo-cyclization followed by SO₂ insertion, establishing a reliable route to sulfur-containing heterocyclic scaffolds under mild conditions [3].

Antimicrobial SAR Reference Compound

In head-to-head comparative studies of alkyl sulfonyl hydrazide homologs, methanesulfonohydrazide (compound 1) occupies a defined position on the antibacterial activity spectrum. Researchers conducting antimicrobial structure-activity relationship studies can utilize methanesulfonohydrazide as a lower-molecular-weight reference compound to benchmark potency changes associated with increasing alkyl chain length [4].

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor design
Sulfonylhydrazone scaffold derivatization
hCA I inhibition assay profiling
Metal-free oxindole synthesis
Photo-induced, catalyst-free SO₂ insertion
Reaction yield and scalability assessment
Dihydrobenzofuran library synthesis
5-exo-cyclization with SO₂ insertion
Heterocyclic scaffold validation
Antimicrobial SAR studies
Lower-MW alkyl sulfonyl hydrazide reference
Potency benchmarking against longer-chain homologs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methanesulfonohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.